![molecular formula C7H12FNO2 B13442977 methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate](/img/structure/B13442977.png)
methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate
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Overview
Description
Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a methyl group, a fluoro group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with an appropriate amine in the presence of a catalyst such as iron (III) chloride.
Introduction of the Fluoro Group: The fluoro group can be introduced via nucleophilic substitution reactions using fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The carboxylate ester can be formed by reacting the carboxylic acid derivative of the pyrrolidine with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, minimizing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Fluorinated derivatives.
Scientific Research Applications
Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate: shares similarities with other pyrrolidine derivatives such as:
Uniqueness
The presence of the fluoro group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts .
Biological Activity
Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis, and implications for future research.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₁₃FNO₂, with a molecular weight of approximately 157.19 g/mol. The compound features a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring, which may influence its interactions with biological targets.
Preliminary studies suggest that this compound may interact with specific receptors or enzymes, influencing pathways related to neurotransmission and inflammation. Its structural characteristics indicate potential for bioactivity in various therapeutic areas, particularly in neuropharmacology and anti-inflammatory contexts.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other pyrrolidine derivatives. Below is a table summarizing some similar compounds and their unique features:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Methyl pyrrolidine-2-carboxylate | C₆H₁₁NO₂ | Lacks fluorine substitution |
Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate | C₇H₁₃FNO₂ | Different stereochemistry at the 2-position |
Methyl (3R)-3-fluoro-3-methylpyrrolidine | C₇H₁₃FNO₂ | Fluorine substitution at the 3-position |
These comparisons highlight the unique stereochemistry and functional groups of this compound that may confer distinct biological activities.
Case Studies and Research Findings
- Neuropharmacological Studies : Research indicates that compounds with similar structures often exhibit activity against various biological pathways. For instance, studies have shown that certain pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
- Anti-inflammatory Activity : Investigations into related compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess similar effects. Further research using in vitro assays could elucidate its mechanism of action in inflammatory pathways.
- Synthetic Pathways : Various synthetic routes have been developed for producing this compound, making it accessible for research purposes. These methods underscore its potential as a versatile intermediate in organic synthesis.
Future Research Directions
Given the promising preliminary findings regarding the biological activity of this compound, further studies are warranted to fully elucidate its properties and capabilities. Future research should focus on:
- Molecular Docking Studies : To predict interactions with specific biological targets.
- In Vitro Assays : To assess pharmacological effects on cell lines relevant to neuropharmacology and inflammation.
- Toxicological Evaluations : To determine safety profiles before clinical applications.
Properties
Molecular Formula |
C7H12FNO2 |
---|---|
Molecular Weight |
161.17 g/mol |
IUPAC Name |
methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate |
InChI |
InChI=1S/C7H12FNO2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4H2,1-2H3/t5?,6-/m0/s1 |
InChI Key |
KETSRBXKJYQGAD-GDVGLLTNSA-N |
Isomeric SMILES |
CN1CC(C[C@H]1C(=O)OC)F |
Canonical SMILES |
CN1CC(CC1C(=O)OC)F |
Origin of Product |
United States |
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